molecular formula C21H21NO9 B8147111 4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid

4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid

Cat. No.: B8147111
M. Wt: 431.4 g/mol
InChI Key: JEWOVFKXRCWUID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the esterification of 4-formylbenzoic acid with an appropriate alcohol, followed by nitration and subsequent coupling with a butanoic acid derivative. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or lithium aluminum hydride can facilitate substitution reactions.

Major Products

    Oxidation: 4-(4-(1-((4-Carboxybenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid.

    Reduction: 4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-aminophenoxy)butanoic acid.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Formylbenzoic acid: A simpler analog used in similar synthetic applications.

    4-(4-Hydroxyphenoxy)butanoic acid: Another related compound with different functional groups.

    4-(4-Nitrophenoxy)butanoic acid: Shares the nitro group but lacks the formyl and methoxy groups.

Uniqueness

4-(4-(1-((4-Formylbenzoyl)oxy)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its structure provides a versatile platform for further functionalization and development of novel compounds.

Properties

IUPAC Name

4-[4-[1-(4-formylbenzoyl)oxyethyl]-2-methoxy-5-nitrophenoxy]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO9/c1-13(31-21(26)15-7-5-14(12-23)6-8-15)16-10-18(29-2)19(11-17(16)22(27)28)30-9-3-4-20(24)25/h5-8,10-13H,3-4,9H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWOVFKXRCWUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)O)OC)OC(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO9
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.